molecular formula C12H21BO4S B3004270 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 2246853-73-4

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B3004270
CAS No.: 2246853-73-4
M. Wt: 272.17
InChI Key: GBDJNWKJHICZAO-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-thiopyran 1,1-dioxide core, where the sulfur atom is oxidized to a sulfone group, enhancing its stability and polarity. Attached to the thiopyran ring is a methylene-linked 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronate ester widely utilized in Suzuki-Miyaura cross-coupling reactions . The molecular formula is C₁₃H₂₁BO₄S, with a molecular weight of 296.18 g/mol (estimated). Its structure combines the electron-withdrawing sulfone group with the boronate’s reactivity, making it valuable in pharmaceutical and materials chemistry as a synthetic intermediate.

Properties

IUPAC Name

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJNWKJHICZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is the formation of new compounds through borylation. For example, it can lead to the formation of pinacol benzyl boronate. The exact molecular and cellular effects depend on the specific targets and the resulting compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically between 2-8°C. Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s stability and efficacy.

Biological Activity

The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydrothiopyran ring substituted with a dioxaborolane moiety. The molecular formula is C12H19BO3SC_{12}H_{19}BO_3S, and it possesses unique properties due to the presence of boron and sulfur atoms.

PropertyValue
Molecular FormulaC12H19BO3SC_{12}H_{19}BO_3S
Molecular Weight239.15 g/mol
CAS Number195062-61-4
AppearanceWhite to off-white solid

Synthesis

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps include:

  • Formation of the Dioxaborolane : This is achieved through the reaction of boronic acid derivatives with diols under acidic conditions.
  • Cyclization : The dioxaborolane is then reacted with thioketones or thiol compounds to form the tetrahydrothiopyran ring.

Antiviral Activity

Recent studies have indicated that compounds containing thiopyran rings exhibit significant antiviral properties. The mechanism often involves interference with viral replication processes. For instance:

  • A related study demonstrated that thiopyrano derivatives showed activity against various viral strains by inhibiting viral polymerases and proteases .

Anticancer Properties

Research has also highlighted the anticancer potential of thiopyran derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines:

  • Case Study : A study evaluated several thiopyrano derivatives for their cytotoxicity against human cancer cell lines (A549 and HeLa). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety can interact with enzymes involved in cellular signaling pathways.
  • Disruption of Cell Cycle : Compounds like this may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Antioxidant Activity : Some studies suggest that thiopyran derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibitory effects on viral replication
AnticancerCytotoxicity in A549 and HeLa cells
AntioxidantReduction in oxidative stress markers

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives containing thiopyran/thiomorpholine sulfones and boronate esters . Key differences lie in ring size, substituents, and functional groups, which influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference IDs
Target Compound : 4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide Tetrahydro-2H-thiopyran 1,1-dioxide Methylene-linked dioxaborolane C₁₃H₂₁BO₄S 296.18 Suzuki coupling, drug intermediates N/A (hypothetical)
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide Thiomorpholine 1,1-dioxide Benzyl-linked dioxaborolane on aryl ring C₁₇H₂₅BNO₄S 351.27 Medicinal chemistry, cross-coupling
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholine Trifluoromethyl and dioxaborolane on aryl ring C₁₇H₂₃BF₃NO₃ 357.17 Fluorinated drug candidates
Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide Thiopyranone 1,1-dioxide Ketone group, isopropylphenyl, and phenyl substituents C₂₀H₂₂O₃S 342.45 Kinase inhibition studies
Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide Tetrahydro-2H-thiopyran 1,1-dioxide Carboxylate ester at C4 C₇H₁₂O₄S 192.23 Polymer additives, chiral auxiliaries

Key Findings:

Core Structure Differences :

  • Thiopyran vs. Thiomorpholine : Thiomorpholine derivatives (e.g., ) incorporate a nitrogen atom, enabling hydrogen bonding and altering solubility compared to the sulfur-only thiopyran core.
  • Morpholine Analogs : Oxygen in morpholine (vs. sulfur in thiopyran) reduces electron-withdrawing effects, impacting reactivity in cross-coupling .

Substituent Effects: Benzyl vs. Trifluoromethyl Groups: Fluorinated analogs () exhibit improved metabolic stability and lipophilicity for drug design.

Reactivity in Suzuki-Miyaura Coupling :

  • The target compound’s boronate ester is highly reactive due to the electron-withdrawing sulfone group, facilitating aryl-aryl bond formation . Thiomorpholine derivatives () show similar utility but require optimized Pd catalysts for steric hindrance.

Physical and Safety Profiles: Storage: Most boronate-containing sulfones (e.g., ) require dry, low-temperature storage to prevent hydrolysis. Hazards: Compounds like 4-(3-fluoro-4-dioxaborolanylbenzyl)thiomorpholine 1,1-dioxide () carry warnings for skin/eye irritation (H315, H319), whereas non-fluorinated analogs may have milder profiles.

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